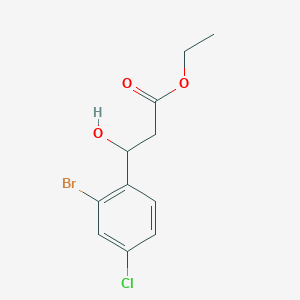

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the bromination of 2-chlorophenylacetic acid to obtain 2-bromo-4-chlorophenylacetic acid. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to form Ethyl 2-bromo-4-chlorophenylacetate. Finally, the ester undergoes a hydroxylation reaction using a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of halogenated compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate

- Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol

- Ethyl 3-(2-bromo-4-chlorophenyl)-3-methoxypropanoate

Uniqueness

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxy group adds another layer of complexity, allowing for diverse chemical transformations and interactions .

Biological Activity

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₄H₁₄BrClO₃

- Molecular Weight : Approximately 307.57 g/mol

- CAS Number : 1519459-20-1

The compound features a hydroxypropanoate structure with a phenyl ring substituted with bromine and chlorine at the 2 and 4 positions, respectively. These halogen substituents enhance its reactivity and selectivity towards biological targets, making it an interesting candidate for further research in medicinal applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interactions : The compound has been studied as a biochemical probe for enzyme-substrate interactions, particularly in drug development contexts. Its halogen substituents may enhance binding affinity to specific enzymes or receptors, facilitating investigations into enzyme kinetics and receptor-ligand interactions.

- Inhibitory Activity : It has been noted for its potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and -β, which are crucial in cellular signaling pathways related to cancer and inflammatory diseases .

- Selectivity : The compound demonstrates selectivity against a subset of Class I PI3-kinase isoforms while sparing others, potentially reducing side effects associated with broader-spectrum inhibitors .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Anti-tumor Activity : In vitro studies have shown that compounds with similar structures exhibit anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignancies. This suggests that this compound could be explored for anti-cancer therapies .

- Inflammatory Diseases : Its potential utility in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease has been proposed, given its mechanism of action involving key signaling pathways .

Synthesis

The synthesis of this compound can be achieved through various methods that ensure high yields and purity. Typical synthetic routes include:

- Reactions Involving Halogenated Precursors : The compound is synthesized from ethyl acetoacetate derivatives through halogenation reactions followed by hydrolysis to introduce the hydroxy group.

- Biocatalysis : Recent advancements suggest the use of biocatalysts for synthesizing chiral intermediates, offering environmentally friendly pathways with improved selectivity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 307.57 g/mol | PI3K inhibition, anti-tumor activity |

| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 291.11 g/mol | Moderate enzyme interactions |

| Ethyl 2-(bromophenyl)acetate | 265.19 g/mol | Antimicrobial properties |

This table illustrates that while other compounds may share some biological activities, the specific combination of halogens in this compound enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula |

C11H12BrClO3 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

CNHYXVHNVKHBMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.